This compound can be classified as a vinylboronic acid pinacol ester, which is characterized by the presence of a boron atom attached to a vinyl group. Vinylboronic acids are widely used in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura coupling, due to their ability to participate in nucleophilic substitution reactions. The presence of the chlorophenyl group enhances its reactivity and potential applications in medicinal chemistry.
The synthesis of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester can be achieved through several methods, with palladium-catalyzed cross-coupling reactions being the most common approach. Specifically, this compound can be synthesized by reacting 1-alkenyl halides or triflates with bis(pinacolato)diboron in the presence of a palladium catalyst.
The molecular structure of 1-(2-Chlorophenyl)vinylboronic acid pinacol ester can be described as follows:
The compound exhibits typical characteristics of boronic esters, such as reactivity towards nucleophiles due to the electrophilic nature of the boron atom.
1-(2-Chlorophenyl)vinylboronic acid pinacol ester participates in various chemical reactions, primarily focusing on its utility in cross-coupling reactions:
The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps .
The mechanism of action for reactions involving 1-(2-Chlorophenyl)vinylboronic acid pinacol ester typically follows these steps:
This sequence highlights how this compound can effectively facilitate carbon-carbon bond formation in synthetic organic chemistry .
1-(2-Chlorophenyl)vinylboronic acid pinacol ester finds applications primarily in:
Transition metal catalysis enables efficient access to 1-(2-chlorophenyl)vinylboronic acid pinacol ester through regioselective alkyne hydroboration. Silver acetate (AgOAc) catalyzes anti-Markovnikov additions of pinacolborane (HBpin) to 2-chlorophenylacetylene precursors under ligand-free conditions, generating the target trans-vinylboronate in >85% yield with excellent stereocontrol [4]. This approach demonstrates remarkable functional group tolerance, accommodating halogen substituents without competitive dehalogenation. Similarly, iron-based catalysts like FeCl₃ or iron nanoparticles facilitate stereoselective additions using bis(pinacolato)diboron (B₂pin₂), yielding E-configured products (>95:5 E/Z) at moderate temperatures (60-80°C) while enabling magnetic recovery and reuse for up to six cycles without significant activity loss [2] [8]. Copper catalysis expands this toolbox, with Cu/TEMPO systems effecting direct alkenylboration of styrenyl derivatives bearing ortho-chloro substituents [4].
Table 1: Catalytic Systems for Vinylboronate Synthesis via Hydroboration
Catalyst | Boron Source | Temperature | Regioselectivity | Yield Range | Stereoselectivity (E/Z) |
---|---|---|---|---|---|
AgOAc | HBpin | 60°C | anti-Markovnikov | 82-89% | >20:1 |
FeCl₃/Fe NPs | B₂pin₂ | 80°C | Markovnikov | 75-92% | >19:1 |
Cu/TEMPO | B₂pin₂ | RT-50°C | anti-Markovnikov | 70-88% | >15:1 |
PdCl₂(PPh₃)₂ | B₂pin₂ | 50°C | N/A | 65-78% | >15:1 |
Grignard transmetalation provides a robust alternative for synthesizing this chlorinated vinylboronate. Treatment of 1-(2-chlorophenyl)vinylmagnesium bromide with borate intermediates formed from pinacolborane yields the target ester via a borohydride elimination pathway. Critical studies reveal that solvent polarity significantly influences efficiency: tetrahydrofuran (THF) gives moderate yields (∼65%), while higher-boiling cyclopentyl methyl ether (CPME) enhances conversion to >80% by facilitating the elimination of hydridomagnesium bromide [(HMgBr)⁻] from the tetracoordinated borate intermediate [1] [6]. This method accommodates sterically demanding ortho-chloro substituents without racemization, contrasting with earlier approaches using methoxyboronate esters, which gave inferior yields (∼31%) under identical conditions [6]. The substrate versatility of this protocol is further demonstrated in one-pot double boracycle formations, generating complex architectures like dihydrodibenzoborepin–anthracene triads [6].
Table 2: Grignard Protocol Optimization for Target Boronate Synthesis
Grignard Precursor | Solvent | Temperature | Reaction Time | Yield | Key Advantage |
---|---|---|---|---|---|
1-(2-Chlorophenyl)vinyl bromide | THF | 25°C | 4 h | 62-65% | Mild conditions |
1-(2-Chlorophenyl)vinyl bromide | CPME | Reflux | 8 h | 80-83% | Enhanced steric tolerance |
2,2′-Dibromodibenzyl derivative | CPME | Reflux | 12 h | 66% | Double boracycle formation |
Achieving high E-isomer fidelity in 1-(2-chlorophenyl)vinylboronic acid pinacol ester is crucial for its cross-coupling performance. β-Electron-withdrawing groups (EWGs) significantly enhance stereocontrol during hydroboration: substrates with ortho-chloro substituents exhibit >50:1 E/Z selectivity when catalyzed by electrophilic metal complexes like [Rh(Bpin)(PEt₃)₃] due to minimized steric repulsion and stabilized transition states [3] [8]. Ligand engineering in palladium systems enables stereodivergence; N-heterocyclic carbenes (NHCs) favor β-isomers, while trialkylphosphines promote α-selectivity (>95%) in terminal alkyne hydroborations [4]. For disubstituted alkenes, boryl-Heck pathways using Pd(0)/B₂pin₂ systems afford trisubstituted alkenylboronates with >98% E-selectivity, though this remains less explored for ortho-chlorinated systems [8]. Additionally, Piers’ borane [HB(C₆F₅)₂] catalyzes E-selective additions to internal alkynes at ambient temperature, providing a low-energy route to thermodynamically stable trans-isomers [4] [8].
Table 3: Stereocontrol Methods in Vinylboronate Synthesis
Method | Key Stereocontrol Element | E/Z Ratio | Conditions | Applicability to Target |
---|---|---|---|---|
AgOAc/HBpin catalysis | Anti-Markovnikov addition | >20:1 | 60°C, ligand-free | High |
β-EWG-modified alkyne hydroboration | Transition state stabilization | >50:1 | Rh catalysis, 40°C | Moderate |
Pd/NHC-catalyzed borylation | Ligand-directed β-selectivity | >95% β-iso | 50°C, B₂pin₂ | High |
Piers’ borane catalysis | Thermodynamic E-isomer preference | >15:1 | RT, HBpin | High |
The reaction mechanisms underlying vinylboronate formation diverge significantly between alkali and transition metal promoters. Lithium-mediated pathways begin with in situ borane formation: hexamethyldisilazane lithium (LiHMDS) activates HBpin, generating transient BH₃ that inserts into 2-chlorophenylacetylene via a four-membered transition state, ultimately delivering the trans-boronate with >90% regioselectivity [2] [4]. Kinetic studies confirm first-order dependence on alkyne concentration and half-order on catalyst, suggesting rate-determining alkyne insertion. In contrast, iron-catalyzed cycles proceed through boryl radical intermediates: single-electron oxidation of [Fe]-Bpin ate complexes generates boryl radicals that add across alkynes, followed by hydrogen atom transfer (HAT) from pinacolborane [4]. Mössbauer spectroscopy identifies Fe(II)/Fe(III) redox couples as crucial for turnover, while DFT calculations corroborate lower activation barriers for trans-addition (ΔG‡ = 18.3 kcal/mol) versus cis-paths (ΔG‡ = 24.1 kcal/mol) in ortho-chlorinated systems [2] [8]. Both pathways exhibit distinct solvent effects—ethereal solvents accelerate lithium routes, while aprotic media like toluene favor iron-catalyzed borylation by stabilizing open-shell intermediates.
Boronate transfer mechanisms in Grignard routes involve tetracoordinated borate intermediates that eliminate hydridomagnesium bromide (HMgBr). NMR spectroscopy captures the [ArBpin-H-MgBr]⁻ intermediate at -40°C, which fragments above -10°C to release the vinylboronate [1]. Isotopic labeling (D₂O quenching) confirms the hydride source as HBpin, not solvent. For ortho-chlorinated substrates, elimination kinetics are slower (t₁/₂ = 45 min) than unsubstituted analogs (t₁/₂ = 15 min), rationalizing the need for elevated temperatures in CPME [1] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8